molecular formula C19H12Cl2N4O B421658 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No.: B421658
M. Wt: 383.2g/mol
InChI Key: CHAALQARKBBWSV-SSDVNMTOSA-N
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Description

5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and furan groups adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-phenylquinazoline-2,3-dione with 5-chlorofuran-2-carbaldehyde in the presence of a suitable base. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.

Medicine

In medicinal chemistry, 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is explored for its potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of chloro and furan groups can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    6-chloroquinazoline: A derivative with a single chloro group.

    4-phenylquinazoline: A derivative with a phenyl group.

Uniqueness

5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is unique due to the combination of chloro, furan, and hydrazone groups

Properties

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.2g/mol

IUPAC Name

6-chloro-N-[(E)-(5-chlorofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C19H12Cl2N4O/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)24-19(23-16)25-22-11-14-7-9-17(21)26-14/h1-11H,(H,23,24,25)/b22-11+

InChI Key

CHAALQARKBBWSV-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)Cl

SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl

Origin of Product

United States

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